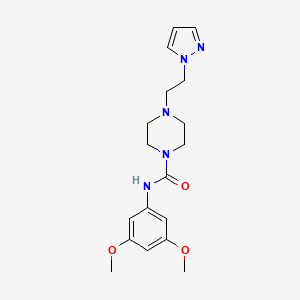

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide

Description

Historical Development of Pyrazole-Piperazine Hybrids

The conceptual foundation for pyrazole-piperazine hybrids originates from parallel developments in heterocyclic chemistry and neuropharmacology. Pyrazole chemistry began with Knorr's 1883 synthesis using β-diketones and hydrazines, establishing methods for creating diverse substitution patterns on the aromatic ring. Simultaneously, piperazine derivatives gained prominence in the early 20th century through their neuroactive properties, particularly in antipsychotic medications.

The strategic combination of these scaffolds emerged in the 1990s as researchers sought to merge pyrazole's conformational rigidity with piperazine's protonatable nitrogen centers. Early hybrids focused on central nervous system targets, leveraging piperazine's ability to enhance blood-brain barrier penetration while maintaining pyrazole's capacity for aromatic stacking interactions. The incorporation of carboxamide linkers represented a critical advancement, introducing hydrogen-bonding capacity and metabolic stability to these hybrid structures.

Significance of Carboxamide Linkages in Heterocyclic Compounds

Carboxamide groups (-CONH-) serve as versatile bioisosteres in medicinal chemistry, offering three key advantages:

- Hydrogen Bonding Capacity : The carbonyl oxygen acts as hydrogen bond acceptor while the NH group serves as donor, enabling simultaneous interactions with complementary amino acid residues in target proteins.

- Conformational Restriction : When incorporated between aromatic systems, carboxamides impose limited rotational freedom, favoring bioactive conformations.

- Metabolic Stability : Compared to ester or ketone linkages, carboxamides demonstrate superior resistance to first-pass metabolism through hepatic esterases and cytochrome P450 enzymes.

In pyrazole-piperazine systems, the carboxamide moiety frequently bridges the heterocyclic components while maintaining electronic communication between pharmacophores. This design strategy is exemplified in 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide, where the carboxamide connects the piperazine nitrogen to a dimethoxyphenyl group, creating an extended conjugated system.

Emergence of Pyrazole-Piperazine Carboxamides as Privileged Scaffolds

The privileged status of pyrazole-piperazine carboxamides arises from their unique combination of physicochemical and pharmacological properties:

| Structural Feature | Pharmacological Contribution | Example in Target Compound |

|---|---|---|

| Pyrazole ring | Aromatic stacking interactions | 1H-pyrazol-1-yl group at position 2 |

| Piperazine core | Enhanced solubility and basicity | Central piperazine nitrogen |

| Carboxamide linker | Hydrogen bonding capacity | N-(3,5-dimethoxyphenyl) carboxamide |

| Ethyl spacer | Optimal distance between pharmacophores | 2-(1H-pyrazol-1-yl)ethyl chain |

| Methoxy substituents | Electron donation and lipophilicity control | 3,5-Dimethoxyphenyl group |

This architecture enables simultaneous engagement with multiple binding pockets in biological targets. The piperazine nitrogen's basicity (pK~a~ ≈ 9.8) facilitates salt bridge formation with acidic residues, while the pyrazole's dipole moment (≈2.5 D) promotes dipole-dipole interactions in hydrophobic pockets. The dimethoxyphenyl group contributes both steric bulk and electron-donating effects, modulating both binding affinity and compound solubility.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3/c1-25-16-12-15(13-17(14-16)26-2)20-18(24)22-9-6-21(7-10-22)8-11-23-5-3-4-19-23/h3-5,12-14H,6-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRSVMVEPVMRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CCN3C=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions to form the pyrazole ring.

Alkylation: The pyrazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

Formation of the piperazine ring: This involves the reaction of an appropriate diamine with a dihaloalkane.

Coupling with 3,5-dimethoxyphenyl isocyanate: The final step involves coupling the piperazine derivative with 3,5-dimethoxyphenyl isocyanate to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Amine derivatives of the carboxamide group.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound in the development of new drugs targeting neurological disorders, cancer, and inflammatory diseases.

Biological Studies: The compound can be used to study the interaction of piperazine derivatives with various biological targets, including receptors and enzymes.

Pharmacology: It can be used in pharmacological studies to understand its effects on different biological pathways and its potential therapeutic benefits.

Industrial Applications: The compound may have applications in the development of new materials or as a chemical intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Variations in Piperazine-Carboxamide Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,5-dimethoxyphenyl group enhances solubility and may favor interactions with polar binding pockets, whereas dichlorophenyl (11c) or trifluoromethyl (18e) substituents increase lipophilicity and membrane permeability .

Functional Group Modifications

Carboxamide vs. Thioamide

Pyrazole vs. Other Heterocycles

- Pyrazole in the target compound offers dual hydrogen-bonding sites (N1 and N2), unlike the pyridinyl group in 18e, which provides a single basic nitrogen. Pyrazole’s aromaticity may improve π-π stacking in enzyme active sites .

Biological Activity

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine core substituted with a pyrazole and a dimethoxyphenyl group. Its molecular formula is CHNO, and it has a molecular weight of approximately 356.43 g/mol.

Research indicates that this compound may exert its biological effects primarily through modulation of neurotransmitter systems and inhibition of specific kinases. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are crucial in various neurological disorders.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at various serotonin receptor subtypes, influencing mood and anxiety pathways.

- Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cellular signaling pathways, potentially impacting cancer cell proliferation.

Biological Activity

The biological activity of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide has been evaluated in several studies, highlighting its potential as an anticancer agent and neuroprotective compound.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 2.41 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 3.50 | Cell cycle arrest at G0-G1 phase |

| SK-MEL-2 (Melanoma) | 0.65 | Disruption of DNA replication machinery |

These findings indicate that the compound may be effective in targeting cancer cells while sparing normal cells, making it a promising candidate for further development.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown potential neuroprotective effects in animal models. Studies have indicated that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Case Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to increased levels of p53 protein and enhanced caspase-3 cleavage, indicating activation of apoptotic pathways. The results suggest potential use in breast cancer therapy.

- Neuroprotection in Rodent Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its utility in treating neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide?

- Methodology : Multi-step organic synthesis is typically employed, starting with the formation of the piperazine ring via ethylenediamine and dihaloalkane reactions under basic conditions. Subsequent functionalization includes coupling the pyrazole-ethyl group and 3,5-dimethoxyphenyl carboxamide via nucleophilic substitution or amidation. For example, analogous compounds (e.g., pyrazole-piperazine derivatives) are synthesized using stepwise alkylation and carboxamide coupling, with purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. Monitor intermediates using TLC or HPLC.

Q. How should researchers characterize the structural and electronic features of this compound?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm substituent connectivity and purity. For example, aromatic protons in the dimethoxyphenyl group resonate at δ 6.5–7.0 ppm, while pyrazole protons appear as singlets (δ 7.5–8.0 ppm) .

- X-ray Crystallography : Resolve 3D conformation to analyze piperazine ring puckering and intermolecular interactions (e.g., hydrogen bonding with carboxamide) .

- Computational Analysis : Employ DFT calculations (e.g., Gaussian 16) to predict electron density distributions and frontier molecular orbitals .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodology :

- Enzyme Inhibition : Test against kinases or receptors (e.g., serotonin receptors) using fluorescence-based assays. For structurally related piperazine-pyrazole compounds, IC values are often determined via dose-response curves .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology :

- Systematic Substitution : Modify substituents on the pyrazole (e.g., methyl, chloro) and dimethoxyphenyl groups (e.g., replacing methoxy with ethoxy) to assess impact on target binding. For example, 3,5-dichlorophenyl analogs showed enhanced receptor affinity in related compounds .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding modes with targets like dopamine D2 receptors. Prioritize derivatives with lower binding energies (< -8 kcal/mol) for synthesis .

Q. What strategies address contradictory data in biological activity assays (e.g., varying IC across studies)?

- Methodology :

- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, discrepancies in cytotoxicity may arise from differences in cell line viability thresholds .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Cross-validate results using orthogonal assays (e.g., Western blotting alongside MTT) .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to estimate parameters such as logP (optimal range: 2–3), bioavailability, and CYP450 inhibition. For instance, the dimethoxyphenyl group may enhance metabolic stability by reducing oxidative degradation .

- Molecular Dynamics (MD) Simulations : Simulate interactions with liver microsomal enzymes (e.g., CYP3A4) over 100 ns trajectories to identify metabolic hotspots .

Q. What experimental approaches improve solubility and formulation stability?

- Methodology :

- Salt Formation : Screen counterions (e.g., HCl, citrate) to enhance aqueous solubility. For analogs, hydrochloride salts increased solubility by >50% in PBS (pH 7.4) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation. Characterize drug loading via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.